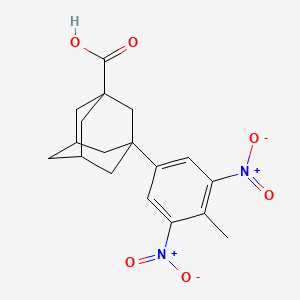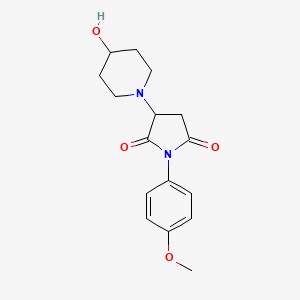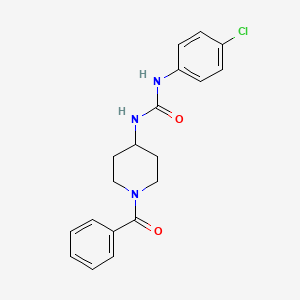
3-(4-Methyl-3,5-dinitrophenyl)adamantane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Methyl-3,5-dinitrophenyl)adamantane-1-carboxylic acid is a complex organic compound that features an adamantane core structure. Adamantane is a diamondoid hydrocarbon known for its stability and unique three-dimensional structure. The compound also contains a phenyl ring substituted with methyl and dinitro groups, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methyl-3,5-dinitrophenyl)adamantane-1-carboxylic acid typically involves multiple steps, starting with the functionalization of the adamantane core. One common method involves the nitration of 4-methylphenyladamantane to introduce nitro groups at the 3 and 5 positions of the phenyl ring. This is followed by carboxylation to attach the carboxylic acid group to the adamantane core .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar multi-step synthetic routes with optimization for large-scale production. This includes the use of efficient catalysts and reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methyl-3,5-dinitrophenyl)adamantane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: The nitro groups can be reduced to amines under suitable conditions.
Substitution: The phenyl ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of amines from nitro groups.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
3-(4-Methyl-3,5-dinitrophenyl)adamantane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Investigated for its potential biological activity due to the presence of nitro and carboxylic acid groups.
Industry: Utilized in the development of advanced materials and polymers
Mechanism of Action
The mechanism of action of 3-(4-Methyl-3,5-dinitrophenyl)adamantane-1-carboxylic acid is not fully understood, but it is believed to interact with biological molecules through its functional groups. The nitro groups can participate in redox reactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions with target molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Adamantanecarboxylic acid: Similar adamantane core but lacks the phenyl ring and nitro groups.
3-Phenyl-adamantane-1-carboxylic acid: Similar structure but without the nitro groups.
N-[3-(4-Methyl-3,5-dinitrophenyl)adamantan-1-yl]acetamide: A derivative with an acetamide group instead of a carboxylic acid.
Uniqueness
3-(4-Methyl-3,5-dinitrophenyl)adamantane-1-carboxylic acid is unique due to the combination of the adamantane core, phenyl ring, and nitro groups. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
3-(4-methyl-3,5-dinitrophenyl)adamantane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O6/c1-10-14(19(23)24)3-13(4-15(10)20(25)26)17-5-11-2-12(6-17)8-18(7-11,9-17)16(21)22/h3-4,11-12H,2,5-9H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNQFFVCHYAOWHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])C23CC4CC(C2)CC(C4)(C3)C(=O)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[methyl(methylsulfonyl)amino]-N-{2-[(4-methylphenyl)thio]ethyl}benzamide](/img/structure/B4948013.png)
![4-{5-[4-(3,4-dichlorobenzoyl)piperazin-1-yl]-2-nitrophenyl}morpholine](/img/structure/B4948021.png)
![4-bromo-N-[2-(furan-2-ylmethylsulfanyl)ethyl]benzamide](/img/structure/B4948029.png)
![11-(4-methoxyphenyl)-3-phenyl-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4948038.png)
![1-Chloro-4-[2-[2-(4-methoxyphenoxy)ethoxy]ethylsulfanyl]benzene](/img/structure/B4948045.png)
![(2-bromophenyl)[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]methanone](/img/structure/B4948052.png)
![N-(3-methoxyphenyl)-3-{1-[3-(methylthio)benzyl]-4-piperidinyl}propanamide](/img/structure/B4948054.png)
![2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[[3-(hydroxymethyl)phenyl]diazenyl]-5-methyl-4H-pyrazol-3-one](/img/structure/B4948097.png)

![3-chloro-4-methyl-N-[3-(morpholin-4-yl)propyl]benzamide](/img/structure/B4948106.png)
![Cyclohexyl 4-[4-(acetyloxy)-3-methoxyphenyl]-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B4948108.png)
![(E)-N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-3-(4-chloro-3-nitrophenyl)prop-2-enamide](/img/structure/B4948116.png)
![METHYL 3-{[(2-CHLORO-4-METHYLPHENYL)CARBAMOYL]METHYL}-1,7-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE](/img/structure/B4948122.png)
